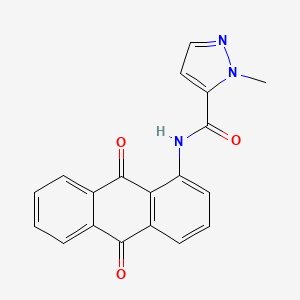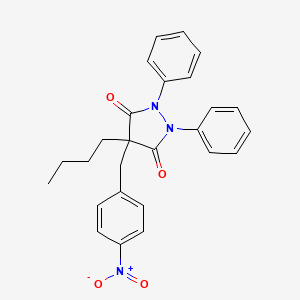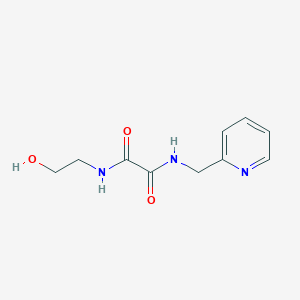
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a synthetic peptide that was first synthesized in 1996 by researchers at the University of California, San Francisco. Since its discovery, DAPTA has been used in a variety of scientific applications, including drug discovery, molecular biology, and immunology.
作用机制
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide works by binding to the CD4 receptor on the surface of cells, preventing the entry of HIV into the cell. The CD4 receptor is the primary receptor used by HIV to enter cells, making it an attractive target for antiretroviral drugs. This compound has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antiretroviral properties, this compound has been shown to have anti-inflammatory and immunomodulatory effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. This compound has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the primary advantages of using N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity. This compound binds specifically to the CD4 receptor, making it a highly targeted molecule. This specificity makes this compound an attractive candidate for the development of new antiretroviral drugs. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
未来方向
There are many potential future directions for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of new antiretroviral drugs for the treatment of HIV. This compound has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments. Another potential application is in the treatment of autoimmune diseases. This compound has been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Overall, the potential applications of this compound in scientific research are vast, and further research is needed to fully explore its potential.
合成方法
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is synthesized using solid-phase peptide synthesis (SPPS), a technique commonly used to create peptides and small proteins. The synthesis of this compound involves the stepwise addition of amino acids to a solid support, which is then chemically modified to create the final peptide. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including drug discovery, molecular biology, and immunology. One of the primary applications of this compound is in the development of antiretroviral drugs for the treatment of HIV. This compound has been shown to inhibit the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-22-15(9-10-20-22)19(25)21-14-8-4-7-13-16(14)18(24)12-6-3-2-5-11(12)17(13)23/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMESAMRLYKACAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)

![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)